![molecular formula C8H12N4O B2674630 N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2189893-38-5](/img/structure/B2674630.png)
N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide
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Description
“N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide” is a compound that is part of the triazole family . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of certain precursors. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another example is the preparation of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Chemical Reactions Analysis
Triazole compounds are known for their versatile biological activities and are often used in medicinal chemistry . They have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The chemical reactions involving triazole compounds often lead to the formation of compounds with increased antimicrobial action .Mechanism of Action
The mechanism of action of triazole compounds often involves their interaction with various enzymes and receptors in the biological system . For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for “N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, there is an ongoing need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-8(13)9-5-7-6-10-11-12(7)4-2/h3,6H,1,4-5H2,2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDVRKLLUQQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide |
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